Cas no 125155-51-3 (2-Deoxy-2-fluoro-D-arabinofuranose)

2-Deoxy-2-fluoro-D-arabinofuranose is a fluorinated carbohydrate derivative widely used in medicinal chemistry and glycobiology research. Its key structural feature is the substitution of a hydroxyl group at the C-2 position with a fluorine atom, which enhances metabolic stability and modulates biological activity. This compound serves as a valuable intermediate in the synthesis of fluorinated nucleosides, glycoconjugates, and enzyme inhibitors. The fluorine atom's strong electronegativity and small atomic radius make it an excellent isostere for hydroxyl groups, enabling precise investigation of carbohydrate-protein interactions. Its arabinofuranose configuration further expands its utility in studying stereospecific enzymatic processes. Researchers frequently employ this compound in mechanistic studies of glycosidases and glycosyltransferases, as well as in the development of carbohydrate-based therapeutics.
2-Deoxy-2-fluoro-D-arabinofuranose structure
125155-51-3 structure
Product Name:2-Deoxy-2-fluoro-D-arabinofuranose
CAS No:125155-51-3
MF:C5H9FO4
MW:152.120965719223
CID:138666
PubChem ID:23392861
Update Time:2025-07-02

2-Deoxy-2-fluoro-D-arabinofuranose Chemical and Physical Properties

Names and Identifiers

    • b-D-Arabinofuranose,2-deoxy-2-fluoro-
    • 2-DEOXY-2-FLUORO-D-ARABINOFURANOSE
    • 2-deoxy-2-fluoro-arabinofuranose
    • 2-FLUORO-2-DEOXY-D-ARABINOSE
    • (3S,4R,5R)-3-Fluoro-5-(hydroxymethyl)tetrahydrofuran-2,4-diol
    • 2-Deoxy-2-fluoro-D-arabinofuranose?
    • W-200983
    • 125155-51-3
    • (3S,4R,5R)-3-FLUORO-5-(HYDROXYMETHYL)OXOLANE-2,4-DIOL
    • SCHEMBL308432
    • AKOS006271843
    • 2-Deoxy-2-fluoro-D-arabinofuranose
    • Inchi: 1S/C5H9FO4/c6-3-4(8)2(1-7)10-5(3)9/h2-5,7-9H,1H2/t2-,3+,4-,5?/m1/s1
    • InChI Key: RTUWTJAKZMHWBQ-IOVATXLUSA-N
    • SMILES: F[C@@H]1C(O)O[C@H](CO)[C@H]1O

Computed Properties

  • Exact Mass: 152.04800
  • Monoisotopic Mass: 152.04848693g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 69.9Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 365.7±42.0 °C at 760 mmHg
  • Flash Point: 168.4±24.4 °C
  • PSA: 69.92000
  • LogP: -1.60510
  • Vapor Pressure: 0.0±1.8 mmHg at 25°C

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Purity:97%
Pricing Information Last Updated:Friday, 18 July 2025 16:16
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Additional information on 2-Deoxy-2-fluoro-D-arabinofuranose

Recent Advances in the Study of 2-Deoxy-2-fluoro-D-arabinofuranose (CAS: 125155-51-3) and Its Applications in Chemical Biology and Medicine

2-Deoxy-2-fluoro-D-arabinofuranose (CAS: 125155-51-3) is a fluorinated carbohydrate derivative that has garnered significant attention in chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of nucleoside analogs and as a modulator of glycosylation processes in biological systems. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, synthetic pathways, and emerging biomedical applications.

Recent synthetic chemistry advancements have demonstrated improved methods for the preparation of 2-Deoxy-2-fluoro-D-arabinofuranose with higher yields and purity. A 2023 study published in the Journal of Organic Chemistry detailed an optimized enzymatic approach using arabinose isomerase mutants that significantly enhanced the stereoselectivity of the fluorination process. This development addresses previous challenges in obtaining the desired β-anomer configuration, which is crucial for its biological activity.

In medicinal chemistry applications, researchers have utilized 2-Deoxy-2-fluoro-D-arabinofuranose as a building block for novel antiviral and anticancer nucleoside analogs. A notable 2024 study in Bioorganic & Medicinal Chemistry reported the development of fluorinated arabinofuranosyl nucleosides that showed potent inhibitory activity against RNA viruses, including SARS-CoV-2 variants, through selective inhibition of viral RNA-dependent RNA polymerase. The fluorine substitution at the 2'-position was found to enhance metabolic stability while maintaining favorable pharmacokinetic properties.

The compound's unique properties have also been exploited in glycobiology research. Recent work published in Glycobiology (2023) demonstrated that 2-Deoxy-2-fluoro-D-arabinofuranose can serve as a metabolic glycoengineering tool to modulate cell surface glycosylation patterns. When incorporated into cellular glycoconjugates, it was shown to interfere with selectin-mediated cell adhesion processes, suggesting potential applications in anti-inflammatory therapies and metastasis inhibition.

Structural biology studies utilizing X-ray crystallography and NMR spectroscopy have provided new insights into the conformational preferences of 2-Deoxy-2-fluoro-D-arabinofuranose when incorporated into oligonucleotides. A 2023 Nature Communications paper revealed that the fluorine substitution induces a stable North-type sugar pucker conformation, which enhances binding affinity to target proteins while maintaining RNA-like structural features. These findings have important implications for the design of nucleic acid-based therapeutics.

Looking forward, current research directions include exploring the compound's potential in PET imaging probes development, as the fluorine-18 labeled version shows promise for tracking glycosylation dynamics in vivo. Additionally, ongoing structure-activity relationship studies aim to optimize its therapeutic index for various disease applications while minimizing potential off-target effects.

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